Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
Description
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate is a spirocyclic compound featuring a diazaspiro[4.5]decene core substituted with a 3-fluorophenyl group, a methyl group at position 7, and a benzyl carboxylate moiety at position 6. Its molecular formula is C₂₂H₂₂FN₂O₃, with a molecular weight of 381.43 g/mol (CAS: 1227685-25-7) .
Properties
CAS No. |
1184913-34-5 |
|---|---|
Molecular Formula |
C23H23FN2O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate |
InChI |
InChI=1S/C23H23FN2O3/c1-17-15-23(11-10-21(27)26(23)20-9-5-8-19(24)14-20)12-13-25(17)22(28)29-16-18-6-3-2-4-7-18/h2-11,14,17H,12-13,15-16H2,1H3 |
InChI Key |
ONGWWPBBAPRGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1C(=O)OCC3=CC=CC=C3)C=CC(=O)N2C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps and Conditions
Formation of the Diazaspiro Scaffold
- The core 1,8-diazaspiro[4.5]decane system is constructed by cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes.
- In one documented approach, triethylamine is added to 4-methoxypyridine in tetrahydrofuran at low temperatures (-50 °C to -78 °C) to form intermediate adducts, followed by addition of benzyl chloroformate to generate benzyl carbamate derivatives. Subsequent reaction with methylmagnesium bromide (a Grignard reagent) at -78 °C leads to the formation of the spirocyclic lactam core after workup.
Introduction of the 3-Fluorophenyl Group
- The 3-fluorophenyl substituent is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- For example, palladium-catalyzed Suzuki-Miyaura coupling reactions have been employed to attach fluorophenyl boronic acid derivatives to brominated diazaspiro intermediates in dioxane/water mixtures with bases such as lithium hydroxide, using catalysts like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex.
Benzyl Esterification
- The carboxylate group at the 8-position is protected or introduced as a benzyl ester using benzyl chloroformate or related reagents under basic conditions.
- This step is often performed early in the synthesis to protect the acid functionality during subsequent transformations.
Oxidation and Reduction Steps
- The 2-oxo group is introduced or maintained by selective oxidation or reduction.
- Sodium borohydride reduction of 1,3,8-triazaspiro[4.5]dec-2-en-4-one in alcoholic solvents at mild temperatures (25–50 °C) can provide the corresponding N-benzyl derivatives with retention of the oxo functionality.
Methylation at the 7-Position
- Methylation is typically achieved by alkylation using methylating agents such as methyl iodide or methylmagnesium bromide under controlled conditions.
- The methyl group at the 7-position is crucial for biological activity and is introduced either during the initial ring formation or as a late-stage modification.
Representative Synthetic Route (Summary Table)
Characterization and Purity
- The synthesized compounds are characterized by ^1H-NMR, LC-MS, and other spectroscopic methods.
- For example, ^1H-NMR data for related diazaspiro compounds show characteristic signals corresponding to aromatic protons (7.14–8.04 ppm), methylene groups (3.4–4.4 ppm), and methyl groups (1.23 ppm triplet).
- LC-MS confirms molecular ion peaks consistent with calculated masses, e.g., m/z 549.1 for a related fluorophenyl diazaspiro derivative.
Extensive Research Discoveries and Perspectives
- The diazaspiro scaffold is a versatile platform for developing dopamine D2 antagonists and beta-secretase inhibitors, indicating the pharmaceutical relevance of Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate and its analogs.
- Optimization of preclinical metabolism has been achieved by modifying substituents on the diazaspiro core, including fluorophenyl groups and methylations, improving pharmacokinetic profiles.
- The synthetic methodologies emphasize mild reaction conditions, high regioselectivity, and functional group tolerance, enabling efficient access to complex spirocyclic structures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones.
Reduction: This can convert ketones to alcohols or amines to secondary amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12 |
| MCF7 (Breast Cancer) | 14 |
| HeLa (Cervical Cancer) | 10 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has demonstrated antimicrobial effects against several bacterial strains, indicating its potential as an antibiotic agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity suggests utility in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to explore the therapeutic potential of this compound:
Study on Anticancer Efficacy
A peer-reviewed study published in Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in A549 cells via the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Investigation of Antimicrobial Effects
Research published in Antimicrobial Agents and Chemotherapy indicated that the compound inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating chronic infections.
Mechanistic Studies
Further investigations revealed that the compound modulates gene expression associated with cell cycle regulation and apoptosis, providing insights into its molecular mechanism.
Mechanism of Action
The mechanism of action of Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Spirocyclic Benzyl Carboxylates
Key Observations :
- Fluorophenyl Position : The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in . Fluorine’s position influences electronic effects (e.g., dipole moments) and steric interactions in binding pockets.
- Heteroatom Substitution : Replacing one nitrogen with oxygen (e.g., in ) alters hydrogen-bonding capacity and ring strain.
- Spiro Ring Saturation : The conjugated double bond (C3=C4) in the target compound may enhance rigidity compared to saturated analogs like .
Comparison with Aza-Spiro Derivatives
lists aza-spiro compounds such as 6,8,10-triazaspiro[4.5]deca-6,8-diene, which feature additional nitrogen atoms in the spiro system.
Biological Activity
Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
Structural Characteristics
The compound features a spirocyclic structure, which is often associated with enhanced biological activity due to increased molecular complexity and steric hindrance.
This compound exhibits several biological activities:
- Beta-Secretase Inhibition : The compound has been identified as an inhibitor of beta-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibiting this enzyme can reduce the production of amyloid-beta peptides, which are toxic to neuronal cells .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has shown cytotoxic effects in various cancer cell lines, possibly through mechanisms involving apoptosis induction .
- Cholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound exhibited superior activity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The study highlighted the importance of the spirocyclic structure in enhancing interaction with cellular targets .
Study 2: Alzheimer’s Disease Models
In animal models of Alzheimer’s disease, the compound was shown to effectively reduce amyloid plaque formation and improve cognitive function. The dual inhibition of AChE and BuChE was noted as a significant contributor to its therapeutic efficacy .
Data Table
Q & A
Q. What are the key structural features of this compound, and how can they be validated experimentally?
The compound contains a diazaspiro[4.5]decane core, a 3-fluorophenyl group, and a benzyl carboxylate moiety. Structural validation requires X-ray crystallography (XRD) using programs like SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement parameters . For labs without XRD access, advanced NMR techniques (e.g., - coupling analysis) can confirm stereochemistry and substituent positions .
Q. What is the molecular formula and weight of this compound?
The molecular formula is , with a molecular weight of 384.4 g/mol (exact mass: 384.1584 Da). These values are critical for mass spectrometry (MS) characterization and stoichiometric calculations in synthesis .
Q. What synthetic routes are commonly employed for this spirocyclic compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a fluorophenyl-substituted amine with a cyclic ketone to form the diazaspiro framework.
- Step 2 : Benzyl carboxylate introduction via carbamate coupling under anhydrous conditions (e.g., using DCC/DMAP catalysis).
- Step 3 : Oxidation of the enamine intermediate to the 2-oxo group using mild oxidizing agents like MnO .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., XRD vs. NMR) for this compound be resolved?
Discrepancies often arise from dynamic conformational changes in solution (NMR) versus static crystal packing (XRD). Use variable-temperature NMR to probe ring puckering dynamics and compare with Cremer-Pople puckering parameters derived from XRD data . For example, the diazaspiro ring may adopt a twisted-boat conformation in solution but flatten in the solid state due to crystal packing forces .
Q. What strategies optimize the yield of the critical enamine intermediate during synthesis?
Key parameters include:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Maintain 0–5°C during enamine formation to suppress side reactions.
- Catalyst selection : Employ Lewis acids like ZnCl to accelerate cyclization . Post-reaction, purify via flash chromatography (silica gel, 5% EtOAc/hexane) to isolate the intermediate with >95% purity.
Q. How can computational methods aid in conformational analysis of the diazaspiro core?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model puckering energetics and predict dominant conformers. Compare computed Cremer-Pople parameters (e.g., , ) with experimental XRD data to validate models . For dynamic studies, molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol mixtures) reveal solvent-dependent conformational flexibility.
Q. What pharmacophore modifications enhance this compound's biological activity?
Q. How can purity be rigorously assessed for this compound in absence of reference standards?
Combine orthogonal methods:
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound class?
SAR studies require systematic variation of substituents (e.g., fluorine position, spiro ring size) and correlation with bioassay data. Key pitfalls include:
Q. How can solubility limitations in aqueous assays be addressed without altering bioactivity?
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility while maintaining compound integrity.
- Prodrug design : Convert the carboxylate to a methyl ester, which hydrolyzes in vivo to the active form .
Q. Methodological Notes
- XRD Refinement : Always validate SHELXL refinement with R values <5% higher than R .
- NMR Assignments : Use - HSQC to resolve overlapping signals in the spirocyclic region (δ 3.0–4.5 ppm) .
- Synthetic Reproducibility : Document reaction atmosphere (N/Ar) and humidity control to ensure batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
